Laserpitin

Description

Contextualization and Significance in Natural Product Chemistry

Laserpitin is a naturally occurring chemical compound that has garnered attention within the field of natural product chemistry due to its complex structure and potential biological activities. It belongs to the daucane class of sesquiterpenoids, a group of C15 isoprenoids characterized by a bicyclic carbon skeleton. Natural products, such as this compound, are a significant source of novel chemical entities and have historically been instrumental in the development of new therapeutic agents. The study of complex molecules like this compound provides valuable insights into biosynthetic pathways and offers challenging targets for total synthesis, thereby driving innovation in synthetic organic chemistry. This compound has been isolated from various plant species, including Laserpitium latifolium, Angelica keiskei, and Musineon divaricatum nih.gov. The investigation of such compounds is crucial for understanding the chemical diversity of the plant kingdom and for the discovery of new molecules with potential applications in medicine and other fields.

Disambiguation of "this compound" Nomenclature: Sesquiterpenoid vs. Coumarin (B35378) Analogues

It is important to clarify a point of potential confusion in the scientific literature regarding the name "this compound." While the primary focus of this article is the daucane sesquiterpenoid (CAS number 7067-12-1), the name this compound has also been associated with compounds belonging to the coumarin class, specifically pyranocoumarins proquest.comacgpubs.org. For instance, a compound referred to as d-Laserpitin (B15137543), isolated from the fruits of Seseli devenyense, has been identified as a pyranocoumarin (B1669404) with anxiolytic activity. This nomenclature ambiguity highlights the importance of specifying the chemical class when discussing "this compound" to avoid confusion between the sesquiterpenoid and coumarin analogues. This article will focus exclusively on the daucane sesquiterpenoid derivative.

Structure

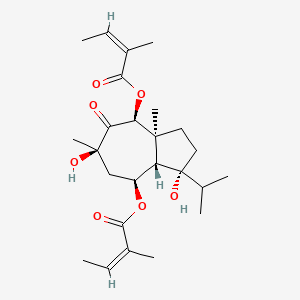

2D Structure

3D Structure

Properties

CAS No. |

7067-12-1 |

|---|---|

Molecular Formula |

C25H38O7 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

[(3R,3aS,4S,6R,8S,8aS)-3,6-dihydroxy-6,8a-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-oxo-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H38O7/c1-9-15(5)21(27)31-17-13-24(8,29)19(26)20(32-22(28)16(6)10-2)23(7)11-12-25(30,14(3)4)18(17)23/h9-10,14,17-18,20,29-30H,11-13H2,1-8H3/b15-9-,16-10-/t17-,18+,20+,23-,24+,25+/m0/s1 |

InChI Key |

LYTPVRMVQVQYGM-JQESTGSSSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C(=O)C(C2(C1C(CC2)(C(C)C)O)C)OC(=O)C(=CC)C)(C)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C[C@@](C(=O)[C@H]([C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)OC(=O)/C(=C\C)/C)(C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C(=O)C(C2(C1C(CC2)(C(C)C)O)C)OC(=O)C(=CC)C)(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laserpitin; NSC-109434; NSC 109434; NSC109434; |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Laserpitin and Its Analogues

Sesquiterpenoid Laserpitin Sources

The sesquiterpenoid form of this compound is a daucane ester. Daucane derivatives are a relatively small group of sesquiterpenoids commonly isolated from Apiaceae species acgpubs.org.

Laserpitium latifolium : The underground parts of Laserpitium latifolium, a plant species widely distributed in Europe, are a known source of the daucane sesquiterpenoid this compound acgpubs.orgresearchgate.net. Research has shown that the concentration of this compound in the underground parts of this plant can be significant, with one study quantifying it at 17.69 mg per gram of dry weight acgpubs.orgresearchgate.net.

Laserpitium zernyi : This species, endemic to the Balkans, also contains sesquiterpenoid lactones nih.govresearchgate.net. While the primary focus of some studies on L. zernyi has been on other compounds like guaianolides, the presence of related sesquiterpenoids highlights the chemical diversity within the Laserpitium genus researchgate.net.

Musineon divaricatum : PubChem data indicates that this compound has been reported in Musineon divaricatum nih.govnih.gov. This suggests a broader distribution of this sesquiterpenoid beyond the Laserpitium genus.

| Botanical Source | Compound Type | Plant Part | Key Findings |

| Laserpitium latifolium | Sesquiterpenoid this compound | Underground parts (roots and rhizomes) | Identified as a major daucane sesquiterpenoid. Concentration quantified at 17.69 mg/g of dry weight. |

| Laserpitium zernyi | Sesquiterpenoid Analogues | Underground parts (roots and rhizomes) | Contains various sesquiterpene lactones, indicating a rich source of these compounds. |

| Musineon divaricatum | Sesquiterpenoid this compound | Not specified | Reported as a source of this compound. |

Coumarin (B35378) d-Laserpitin (B15137543) Sources

The coumarin d-laserpitin is a pyranocoumarin (B1669404), a class of compounds that are widespread in the Apiaceae family.

Angelica keiskei : Commonly known as Ashitaba, the exudate from the stems of Angelica keiskei is a source of d-laserpitin nih.govewellnessmall.com. Studies have successfully isolated d-laserpitin and its isomer, isothis compound, from this plant ewellnessmall.commdpi.com. One study reported the isolation of 31.2 mg of this compound from the exudate ewellnessmall.com.

Seseli devenyense : The fruits of Seseli devenyense have been found to contain several pyranocoumarins, including d-laserpitin nih.govresearchgate.net. Liquid-liquid chromatography techniques have been employed to isolate high-purity d-laserpitin from the fruit extract nih.gov.

Seseli gummiferum : Various subspecies of Seseli gummiferum are rich sources of coumarins scispace.comresearchgate.netresearchgate.netcngb.org. The stems and aerial parts of Seseli gummiferum subsp. gummiferum and subsp. corymbosum have been shown to contain a complex mixture of coumarins, including d-laserpitin and its derivatives mdpi.comscispace.comresearchgate.net.

Kitagawia praeruptora : The dried roots of Kitagawia praeruptora (formerly Peucedanum praeruptorum), a plant used in traditional Chinese medicine, have been identified as a source of d-laserpitin mdpi.comresearchgate.netdntb.gov.ua.

| Botanical Source | Compound Type | Plant Part | Key Findings |

| Angelica keiskei | Coumarin d-Laserpitin | Stem exudate | Isolation of d-laserpitin and isothis compound confirmed. |

| Seseli devenyense | Coumarin d-Laserpitin | Fruits | Contains a variety of pyranocoumarins, including d-laserpitin. |

| Seseli gummiferum | Coumarin d-Laserpitin | Stems, Aerial parts | A complex mixture of coumarins, including d-laserpitin and its derivatives, has been identified. |

| Kitagawia praeruptora | Coumarin d-Laserpitin | Roots | Identified as a source of d-laserpitin. |

Chemotaxonomic Relevance within Apiaceae

The distribution of specialized secondary metabolites like this compound and its analogues within the Apiaceae family holds chemotaxonomic significance. The presence of specific classes of compounds can serve as markers to delineate relationships between different genera and species.

The major secondary metabolites in the Apiaceae family are generally coumarins, essential oils, terpenoids, and polyacetylenes ljmu.ac.uk. The genus Seseli, in particular, is recognized as a rich source of coumarins, especially pyranocoumarins like anomalin, which may be considered a chemotaxonomic marker for the genus ljmu.ac.uknih.gov. The occurrence of d-laserpitin in multiple Seseli species (S. devenyense and S. gummiferum) further supports the chemotaxonomic importance of pyranocoumarins within this genus nih.govresearchgate.net.

Similarly, the presence of daucane sesquiterpenoids, such as the sesquiterpenoid this compound, is a characteristic feature of the Laserpitium genus acgpubs.orgresearchgate.netnih.govnih.gov. The isolation of these compounds from L. latifolium and the presence of related structures in L. zernyi underscore their potential as chemotaxonomic indicators for this genus nih.govresearchgate.net.

The discovery of sesquiterpenoid this compound in Musineon divaricatum and coumarin d-laserpitin in Angelica keiskei and Kitagawia praeruptora suggests potential chemotaxonomic links between these genera and the Laserpitium and Seseli genera, respectively nih.govnih.govmdpi.com. However, more extensive phytochemical profiling across a wider range of species is necessary to establish these relationships definitively. The structural diversity of these compounds and their specific distribution patterns provide valuable data for the systematic classification of plants within the Apiaceae family.

Biosynthetic Pathways and Precursors

Sesquiterpenoid Laserpitin Biosynthesis (e.g., Daucane Sesquiterpenoid Pathway)

Sesquiterpenoid this compound, identified as a daucane sesquiterpenoid, is synthesized via the mevalonate (B85504) (MVA) pathway. nih.gov, acs.org, isopsoc.org, researchgate.net This pathway, localized in the cytosol of plant cells, produces farnesyl diphosphate (B83284) (FPP), a universal precursor for sesquiterpenoids. researchgate.net, nih.gov, genome.jp, encyclopedia.pub Sesquiterpenoids are C15 terpenoids composed of three isoprene (B109036) units, derived from FPP. genome.jp, encyclopedia.pub

The biosynthesis of sesquiterpenoids from FPP is catalyzed by a diverse group of enzymes known as sesquiterpene synthases. genome.jp, encyclopedia.pub These enzymes facilitate the cyclization of the linear FPP molecule into various cyclic sesquiterpene skeletons. genome.jp, encyclopedia.pub The daucane skeleton, characteristic of sesquiterpenoid this compound, is formed through specific cyclization events of FPP. acs.org, isopsoc.org, researchgate.net While the general steps of sesquiterpenoid biosynthesis are understood, the precise enzymatic cascade leading specifically to the daucane framework and subsequent modifications yielding this compound involves dedicated sesquiterpene synthases and potentially other modifying enzymes. Sesquiterpenoid this compound and other related daucane esters have been isolated from plants such as Laserpitium latifolium. ugent.be, researchgate.net

Coumarin (B35378) d-Laserpitin (B15137543) Biosynthesis (e.g., Phenylpropanoid and Shikimate Pathways, Umbelliferone (B1683723) Derivatization, Prenyltransferases)

The biosynthesis of coumarin d-Laserpitin, a pyranocoumarin (B1669404), is rooted in the phenylpropanoid pathway, which itself originates from the shikimate pathway. nih.govdergipark.org.trmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org The shikimate pathway is a metabolic route in plants and microorganisms that leads to the biosynthesis of aromatic amino acids, including phenylalanine. nih.govwikipedia.orgrsc.orgresearchgate.net Phenylalanine serves as the initial substrate for the phenylpropanoid pathway. dergipark.org.trmdpi.comfrontiersin.orgfrontiersin.orgcaldic.comnih.gov

A key intermediate in the biosynthesis of many coumarins, including pyranocoumarins like d-Laserpitin, is umbelliferone (7-hydroxycoumarin). nih.govdergipark.org.trdokumen.pubfrontiersin.orgresearchgate.net Umbelliferone is synthesized from p-coumaric acid, a product of the early steps of the phenylpropanoid pathway. nih.govdergipark.org.trcaldic.com The conversion of 4'-coumaroyl-S-CoA, derived from p-coumaric acid, to umbelliferone involves steps including ortho-hydroxylation, isomerization of a double bond, and lactonization. mdpi.comfrontiersin.org

The formation of pyranocoumarins such as d-Laserpitin from umbelliferone involves the addition of a prenyl group, a process catalyzed by prenyltransferases (PTs), specifically C-prenyltransferases (C-PTs). nih.govdokumen.pubnih.govmdpi.comu-tokyo.ac.jp These enzymes attach an isoprenoid unit, typically derived from the mevalonate or methylerythritol phosphate (B84403) pathways, to the coumarin core structure. nih.govdokumen.pubnih.gov In the biosynthesis of complex coumarins in plants of the Apiaceae family, C-PTs are crucial for prenylating umbelliferone, often at the C-6 or C-8 positions, which contributes to the structural diversity observed in pyranocoumarins. nih.gov

Enzymatic Steps and Gene Expression in Biosynthesis (e.g., Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H))

The biosynthesis of both sesquiterpenoid and coumarin this compound involves a series of enzymatic steps, with genes encoding these enzymes playing a critical regulatory role.

In the phenylpropanoid pathway, which is central to coumarin biosynthesis, several key enzymes are involved. Phenylalanine Ammonia-Lyase (PAL) catalyzes the initial step, the deamination of phenylalanine to form cinnamic acid. dergipark.org.trmdpi.comfrontiersin.orgfrontiersin.orgcaldic.comnih.gov Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-coumaric acid. nih.govdergipark.org.trresearchgate.netfrontiersin.orgcaldic.comnih.gov Following this, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by forming a thioester with coenzyme A, yielding p-coumaroyl-CoA. nih.govdergipark.org.trresearchgate.netfrontiersin.orgcaldic.comnih.gov

The conversion of p-coumaroyl-CoA to umbelliferone involves additional enzymes, including Feruloyl CoA 6'-Hydroxylase (F6'H), also known as p-coumaroyl CoA 2'-hydroxylase (C2'H), which catalyzes an ortho-hydroxylation step. dergipark.org.trmdpi.comfrontiersin.orgnih.gov Downstream in the pyranocoumarin pathway, prenyltransferases (PTs or C-PTs) are essential for attaching the prenyl moiety to umbelliferone. nih.govdokumen.pubnih.govmdpi.comu-tokyo.ac.jp

The biosynthesis of sesquiterpenoid this compound similarly relies on specific enzymes, particularly sesquiterpene synthases, which catalyze the cyclization of FPP into the daucane skeleton. genome.jpencyclopedia.pub

Research into the biosynthesis of these compounds often involves studying the expression of the genes encoding these enzymes. Transcriptomic analyses have been employed to identify genes involved in coumarin biosynthesis, including those encoding cytochrome P450 enzymes and ABC transporters (MDR genes). nih.gov Studies on the phenylpropanoid pathway in various plants have investigated the gene expression patterns of PAL, C4H, and 4CL, highlighting their coordinated regulation. frontiersin.orgfrontiersin.orgnih.govnih.gov Gene expression studies have also been utilized in species known to produce coumarins to understand the regulation of their biosynthetic pathways. researchgate.net

The table below summarizes some of the key enzymes involved in the biosynthesis pathways relevant to this compound compounds:

| Enzyme Name | Abbreviation | Pathway Role | Relevant Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes deamination of phenylalanine to cinnamic acid | Phenylpropanoid |

| Cinnamate-4-Hydroxylase | C4H | Catalyzes hydroxylation of cinnamic acid to p-coumaric acid | Phenylpropanoid |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA | Phenylpropanoid |

| Feruloyl CoA 6'-Hydroxylase | F6'H / C2'H | Catalyzes ortho-hydroxylation in umbelliferone biosynthesis | Coumarin (Umbelliferone) |

| Prenyltransferase | PT / C-PT | Catalyzes addition of prenyl groups to coumarin core (e.g., umbelliferone) | Pyranocoumarin |

| Sesquiterpene Synthase | Catalyzes cyclization of FPP to sesquiterpene skeletons (e.g., daucane) | Sesquiterpenoid |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D-NMR)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like laserpitin, providing detailed insights into the arrangement of atoms, particularly hydrogen and carbon. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques, including gHSQC, gHMBC, and COSY, have been applied to this compound acgpubs.orgresearchgate.net.

¹H NMR spectra of this compound exhibit characteristic signals corresponding to various proton environments within the molecule. For instance, studies have reported specific chemical shifts (δ) and coupling constants (J values) for different protons on the daucane skeleton and attached ester groups, such as those from angelic acid moieties acgpubs.orgrsc.org. The presence of signals indicative of methyl groups, olefinic protons, and protons adjacent to oxygen atoms are typically observed, providing valuable clues about the molecule's substructures rsc.orgjfda-online.com.

¹³C NMR spectroscopy complements the ¹H NMR data by revealing the carbon skeleton of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom, including signals for carbonyl carbons, olefinic carbons, and carbons in alkyl chains and attached ester groups scielo.br.

Two-dimensional NMR techniques further aid in assigning signals and establishing connectivity. gHSQC (heteronuclear single quantum correlation) experiments correlate protons with the carbons to which they are directly attached, while gHMBC (heteronuclear multiple bond correlation) experiments reveal correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular framework acgpubs.orgresearchgate.net. COSY (correlation spectroscopy) experiments show correlations between coupled protons, indicating adjacent protons within the molecule researchgate.net. These 2D NMR data are essential for confirming the proposed structure derived from 1D NMR and mass spectrometry data acgpubs.orgresearchgate.net.

While specific, comprehensive NMR data tables for this compound across various studies can vary based on solvent and spectrometer frequency, representative ¹H NMR data often includes characteristic signals for the angeloyl ester groups, a common feature in this compound and related compounds acgpubs.orgrsc.org.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for determining its molecular formula and structural fragments. Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS or HR-TOF-MS) are commonly used techniques researchgate.netscielo.br.

HRMS techniques, such as HR-ESI-MS and HR-TOF-MS, are particularly valuable as they provide highly accurate mass measurements of the molecular ion and its fragments, allowing for the precise determination of the elemental composition (molecular formula) of the compound acgpubs.orgresearchgate.netscielo.br. For this compound, the molecular formula has been assigned as C₂₅H₃₈O₇ based on HR-MS data, with observed molecular ion peaks corresponding to [M + H]⁺ or adduct ions like [M + Na]⁺ or [M + NH₄]⁺ acgpubs.orgscielo.br. The accurate mass measurement from HRMS is critical for confirming the proposed molecular formula derived from the structural elucidation efforts acgpubs.orgresearchgate.net.

Table 1 presents representative mass spectrometry data points for this compound.

| MS Technique | Ion Type | m/z | Molecular Formula (Calculated) | Reference |

| HR-MS | [M + H]⁺ | 451.2759 | C₂₅H₃₈O₇ (451.2690) | acgpubs.org |

| HR-ESI MS | [2M + Na]⁺ | 711.2432 | - | scielo.br |

| HR-ESI MS | [M + NH₄]⁺ | 362.1623 | - | scielo.br |

| HR-ESI MS | [M + H - AngOH]⁺ | 245.0831 | - | scielo.br |

| EI MS | [M]⁺ | 344 | C₁₉H₂₀O₆ (for d-Laserpitin) | scielo.br |

| EI MS | Fragment | 244 | - | scielo.br |

| EI MS | Fragment | 201 | - | scielo.br |

Note: The EI MS data showing [M]⁺ at 344 m/z and molecular formula C₁₉H₂₀O₆ appears to correspond to d-Laserpitin (B15137543) (PubChem CID 51396729) scielo.brnih.gov, which is a different compound from the more commonly referenced this compound (PubChem CID 5281524, C₂₅H₃₈O₇) nih.gov. The HR-MS data aligns with the C₂₅H₃₈O₇ molecular formula.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide complementary information about the presence of chromophores (groups that absorb UV-Vis light) and functional groups in the this compound molecule.

UV-Vis spectroscopy is used to detect the presence of conjugated systems, such as double bonds or aromatic rings, which absorb light in the UV and visible regions of the spectrum msu.edu. The UV spectrum of this compound typically shows absorption maxima (λmax) at specific wavelengths, which can be indicative of the chromophores present acgpubs.orgjfda-online.comscielo.brmdpi-res.com. For example, the presence of ester groups and potentially other unsaturated functionalities contributes to the observed UV absorption jfda-online.comscielo.br. Studies have reported λmax values around 204, 218, 246 sh, 292 sh, and 324 nm for this compound in acetonitrile/water scielo.br. Another study reported λmax at 223 nm acgpubs.org. These values provide insight into the electronic transitions occurring within the molecule.

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations ugent.bejfda-online.com. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from esters and potentially ketones, and carbon-carbon double bonds (C=C stretch) jfda-online.comclockss.org. For instance, IR spectra of compounds related to this compound have shown bands around 3440 cm⁻¹ (O-H) and 1712 cm⁻¹ (C=O) jfda-online.com. The specific positions and intensities of these bands help confirm the presence of these functional groups within the this compound structure.

Table 2 summarizes representative UV-Vis and IR spectroscopic data points for this compound and related compounds, providing insights into the functional groups and chromophores present.

| Spectroscopy Type | Absorption Data | Functional Group/Chromophore | Reference |

| UV (ACN/H₂O) | λmax/nm: 204, 218, 246 sh, 292 sh, 324 | Conjugated systems, Esters | scielo.br |

| UV | λmax: 223 nm | Conjugated systems | acgpubs.org |

| IR | νmax cm⁻¹: 3440 (OH), 1712 (C=O), 1603 | Hydroxyl, Carbonyl, Aromatic | jfda-online.com |

| IR | νmax cm⁻¹: 1718, 1653, 1607 (for related compound) | Carbonyl, Aromatic System | clockss.org |

The combined data from NMR, MS, UV-Vis, and IR spectroscopy provide a comprehensive spectroscopic profile for this compound, enabling researchers to confidently determine and confirm its complex daucane sesquiterpenoid structure and the nature of its attached ester functionalities.

Biological Activities and Mechanistic Investigations in Experimental Models

Anticancer and Antiproliferative Activities (In Vitro and In Vivo)

Studies have explored the cytotoxic and antiproliferative potential of laserpitin and other compounds isolated from Laserpitium latifolium. These investigations have included testing on specific cancer cell lines and evaluating efficacy in a relevant organismal model.

Cell Line Models (e.g., Human Breast Adenocarcinoma Cell Lines MCF 7/6, MCF 7/AZ)

The cytotoxic and antiproliferative activities of Laserpitium latifolium extract and its constituents, including this compound and acetyldesoxodehydrothis compound, have been evaluated using human breast adenocarcinoma cell lines MCF 7/6 and MCF 7/AZ. These cell lines represent invasive and non-invasive types, respectively. researchgate.netacgpubs.org Assays such as the MTT and sulforhodamine B (SRB) tests have been employed to measure the effect of these compounds on cell viability and growth. researchgate.netacgpubs.org

While this compound itself was tested, acetyldesoxodehydrothis compound, another daucane sesquiterpenoid isolated from the same source, demonstrated more potent concentration-dependent cytotoxic and antiproliferative effects in these cell lines. acgpubs.orgacgpubs.org Specifically, acetyldesoxodehydrothis compound showed low micromolar IC50 values in both MCF 7/6 and MCF 7/AZ cell lines in the MTT and SRB tests. acgpubs.orgresearchgate.net The extract of L. latifolium also exhibited concentration-dependent cytotoxic and/or antiproliferative activity, with the most potent effect observed on the invasive MCF 7/6 cell line in the MTT test. acgpubs.org

The following table summarizes some of the reported IC50 values for acetyldesoxodehydrothis compound and laserin in MCF 7/6 and MCF 7/AZ cell lines:

| Compound | Cell Line | Assay | IC50 (µM) |

| Acetyldesoxodehydrothis compound | MCF 7/6 | MTT | 0.60 |

| Acetyldesoxodehydrothis compound | MCF 7/6 | SRB | 0.51 |

| Acetyldesoxodehydrothis compound | MCF 7/AZ | MTT | 2.29 |

| Acetyldesoxodehydrothis compound | MCF 7/AZ | SRB | 31.87 |

| Laserin | MCF 7/6 | MTT | 4.57 |

| Laserin | MCF 7/AZ | MTT | 2.46 |

Note: Data for this compound's IC50 in these specific cell lines and assays were not explicitly detailed as the most potent compound in the provided snippets, which focused more on acetyldesoxodehydrothis compound and laserin.

Molecular Mechanisms (e.g., Cytotoxicity, Antiproliferation)

The studies using MCF 7/6 and MCF 7/AZ cell lines indicate that this compound and related compounds exert their anticancer and antiproliferative effects through mechanisms leading to cytotoxicity and inhibition of cell growth. researchgate.netacgpubs.org The use of MTT and SRB assays points to an impact on cellular metabolic activity and total cellular protein content, respectively, both indicative of reduced cell viability and proliferation. researchgate.net While the precise molecular targets for this compound in these processes are not extensively detailed in the provided information, the observed concentration-dependent effects suggest direct cellular interactions. acgpubs.orgresearchgate.net

In Vivo Efficacy in Organismal Models (e.g., Caenorhabditis elegans)

In vivo testing in Caenorhabditis elegans has been conducted to support the findings from in vitro studies regarding the potential efficacy and safety of compounds, including daucane derivatives like those found in Laserpitium latifolium. researchgate.netresearchgate.net These studies in C. elegans have supported the in vitro cytotoxicity results, suggesting potential safety and efficacy in a living organismal model. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Daucane esters, including this compound derivatives isolated from Laserpitium latifolium and Laserpitium zernyi, have been investigated for their anti-inflammatory and immunomodulatory potential. nih.govresearchgate.netacs.org These effects appear to be mediated, at least in part, through the modulation of key pro-inflammatory signaling pathways and interaction with the glucocorticoid receptor. nih.govresearchgate.netacs.org

Modulation of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)

Daucane esters from Laserpitium species have demonstrated the ability to suppress pro-inflammatory pathways driven by transcription factors NF-κB and AP-1. nih.govresearchgate.netacs.org Studies using reporter gene analysis in A549 cells (human lung epithelial cells) stimulated with TNF-α or PMA have shown that certain daucanes, including a novel 2β-esterified laserpitinol derivative, can strongly and concentration-dependently inhibit both NF-κB and AP-1 driven gene expression. nih.govresearchgate.net this compound itself has been identified as a daucane present in Laserpitium zernyi that was tested for its capacity to inhibit NF-κB and AP-1. acs.orgugent.be While some daucanes, such as a specific 2β-angeloyloxy-10α-acetoxy-8-daucene-2,4,10-triol and vaginatin, significantly inhibited the transactivation of both NF-κB and AP-1, the specific activity profile of this compound in these assays, relative to other tested daucanes, is not explicitly detailed as the most potent in the provided search results. acs.org However, the inhibition of these transcription factors suggests a mechanism by which these compounds can reduce the expression of pro-inflammatory genes. nih.govresearchgate.net

Glucocorticoid Receptor (GR) Modulation

Investigations have also explored the potential interference of daucane esters with the transactivation capacity of the Glucocorticoid Receptor (GR). nih.govresearchgate.netacs.org Certain daucanes, including those derived from this compound, have been shown to competitively and concentration-dependently repress GR-driven Glucocorticoid Response Element (GRE)-dependent reporter gene activities. nih.govresearchgate.net This suggests that these compounds may modulate the activity of the GR, which plays a significant role in the body's anti-inflammatory response. nih.govresearchgate.netacs.org A decreased potential to inhibit NF-κB was observed in GR knockout A549 cells, further indicating a potential role for GR in the anti-inflammatory effects of these daucanes. acs.orgnih.gov The ability of these compounds to interfere with GR activity when co-administered with a classic glucocorticoid like dexamethasone (B1670325) may be relevant for potential combination strategies aimed at mitigating side effects associated with long-term glucocorticoid treatments. nih.govresearchgate.net

Cytokine and Chemokine Production Regulation (e.g., CCL-2, NO, iNOS, IL-1β, IL-4)

Daucane esters, including this compound and its derivatives isolated from Laserpitium latifolium, have been studied for their anti-inflammatory potential, specifically their ability to inhibit cytokine and chemokine production in human lung epithelial cells. medkoo.comresearchgate.net These compounds were tested for their effects on NF-κB- and AP-1-driven pro-inflammatory pathways using reporter gene analysis in A549 cells. researchgate.net Daucanes that showed strong and concentration-dependent inhibition of both NF-κB and AP-1 were further investigated for their potential to interfere with dexamethasone-stimulated glucocorticoid receptor (GR)-driven glucocorticoid response element (GRE) reporter gene activity. researchgate.net

Studies have shown that certain daucane compounds, such as a novel 2β-esterified laserpitinol derivative (which features an additional 9α-hydroxy group compared to other isolated compounds), demonstrated suppression of both NF-κB- and AP-1-dependent pro-inflammatory pathways. researchgate.net These compounds were also found to competitively and concentration-dependently interfere with GRE-driven reporter gene activity. researchgate.net Furthermore, anti-inflammatory properties were validated by monitoring effects on mRNA expression levels of CCL-2, IL-6, and IL-1β, as well as on CCL-2 chemokine production via ELISA. researchgate.net Specific daucane compounds were shown to significantly lower CCL-2 chemokine production, although to a lesser extent than dexamethasone. nih.govacs.org

Antimicrobial and Antifungal Potential

This compound and other constituents from Laserpitium species have demonstrated antimicrobial and antifungal activities. researchgate.netnih.gov

Inhibition of Bacterial Growth

Extracts and isolated compounds from Laserpitium species have shown antibacterial activity against various pathogenic bacteria. researchgate.netnih.govacgpubs.org For instance, the essential oil of Laserpitium zernyi exhibited significant antibacterial activity against Staphylococcus epidermidis, Staphylococcus aureus, and Micrococcus luteus, with lower activity against other tested strains including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.gov Studies using the microdilution method have assessed the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of Laserpitium extracts against a range of bacteria, including Bacillus cereus, Enterococcus faecalis, Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis. acgpubs.org While some extracts showed promising activity, their effectiveness varied depending on the bacterial strain and the plant part extracted. acgpubs.org

Inhibition of Biofilm Formation

This compound and other isolated metabolites from Laserpitium species have shown potential in inhibiting biofilm formation. nih.govrsc.org Studies have evaluated the effects of these compounds on biofilm formation by Candida clinical isolates, including C. albicans and C. krusei. nih.gov Interestingly, some constituents, including this compound, demonstrated higher potential for inhibiting biofilm formation compared to fluconazole, a reference antifungal compound. nih.govrsc.orgresearchgate.net Research has also indicated promising activity of Laserpitium extracts against Pseudomonas aeruginosa PAO1 biofilm formation. acgpubs.org

Anxiolytic Activity (d-Laserpitin Coumarin)

d-Laserpitin (B15137543), a pyranocoumarin (B1669404), has been identified as a natural product with anxiolytic activity. medchemexpress.com This activity has been investigated using in vivo zebrafish larvae models. mdpi.comnih.gov

Behavioral Assays in Zebrafish Larvae Models (e.g., Thigmotaxis, Locomotor Activity)

Behavioral assays in zebrafish larvae, such as the light-dark challenge test, are utilized to evaluate anxiolytic effects by measuring parameters like locomotor activity and thigmotaxis. mdpi.comresearchgate.netresearchgate.net Thigmotaxis, the tendency to stay in the periphery of a novel environment, is considered an index of anxiety in zebrafish. researchgate.net Anxiolytic effects are often indicated by increased exploration of the central area of the tank. researchgate.net

Studies have shown that d-laserpitin significantly influences the anxiety behavior in zebrafish larvae. mdpi.comnih.gov The effects of different concentrations of d-laserpitin on locomotor activity and thigmotaxis behaviors during light-dark transitions have been evaluated. mdpi.comresearchgate.net For example, treatment with d-laserpitin at concentrations of 12.5 μM, 25 μM, and 50 μM resulted in significant decreases in locomotor activity during the dark phase compared to the control group. mdpi.com Furthermore, d-laserpitin treatment influenced thigmotaxis behaviors, as evaluated by the moved distances. mdpi.com The administration of d-laserpitin has been reported to enhance the distance traveled by larval zebrafish and the time spent in the inner area during the dark phase, suggesting potential anxiolytic effects. nih.govresearchgate.net

Neurotransmission-Related Gene Expression Modulation

Research in zebrafish models has also explored the modulation of neurotransmission-related gene expression by anxiolytic compounds. While specific details on d-laserpitin's direct impact on neurotransmission-related gene expression (like those for GABA, glutamate, dopamine, etc. nih.govzebrafishucl.orgnih.gov) were not extensively detailed in the provided search results, studies on similar anxiolytic compounds in zebrafish have investigated changes in the expression of genes involved in neurotransmission. researchgate.net The zebrafish model is recognized for its genetic and physiological homology to mammals, making it a suitable system for studying the effects of compounds on neurotransmitter systems and associated gene expression. nih.govnih.gov

Metabolic Regulation (d-Laserpitin Coumarin)

Research has explored the potential of d-laserpitin coumarin (B35378) to influence metabolic processes, particularly concerning lipid metabolism and the activity of key metabolic enzymes.

Lipid Metabolism Modulation (e.g., Serum HDL, LDL, Hepatic Triglyceride Content, Hepatic Triglyceride Lipase)

Studies have investigated the effects of d-laserpitin on lipid metabolism parameters in experimental models. One study using stroke-prone spontaneously hypertensive rats examined the impact of this compound, a coumarin compound from Angelica keiskei, on lipid metabolism. escholarship.org Dyslipidemia, characterized by altered serum levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), is strongly associated with metabolic diseases. imrpress.com Hepatic triglyceride content is also a key indicator of lipid accumulation in the liver. scielo.br While the provided search results mention the modulation of serum HDL-C and hepatic triglyceride content in the context of other compounds or general lipid metabolism, specific detailed research findings directly linking d-laserpitin to quantitative changes in serum HDL, LDL, hepatic triglyceride content, or hepatic triglyceride lipase (B570770) activity were not explicitly found within the provided snippets. However, coumarins in general have been reported to inhibit the accumulation of triacylglycerides. nih.gov

Enzyme Inhibition in Metabolic Pathways (e.g., Tyrosine-Protein Phosphatase 1B (PTP1B))

Tyrosine-Protein Phosphatase 1B (PTP1B) is an enzyme that negatively regulates the insulin (B600854) signaling pathway and is considered a potential therapeutic target for type II diabetes mellitus. thieme-connect.comnih.govmdpi.com PTP1B is overexpressed in diabetic conditions. nih.gov Inhibition of PTP1B has been found to enhance wound healing and decrease inflammation. nih.gov Chalcones and a coumarin isolated from Angelica keiskei have been reported to inhibit PTP1B activity. escholarship.orgthieme-connect.comresearchgate.net While d-laserpitin is a coumarin found in Angelica keiskei, the provided search results specifically mention other compounds from this plant, such as xanthoangelol (B1683599), as exhibiting strong PTP1B inhibitory effects with reported IC50 values. escholarship.orgthieme-connect.com One source indicates that coumarins from Angelica keiskei have been reported to inhibit PTP1B, citing a reference oup.com which was not available in the provided snippets. researchgate.net Another source mentions that pyranocoumarins increased glucose uptake and decreased PTP1B expression in insulin resistant HepG2 cells. nih.gov

Enzyme Inhibitory Activities

This compound and related compounds have been investigated for their ability to inhibit various enzymes, including those involved in pigmentation and carbohydrate metabolism.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanogenesis, the process of melanin (B1238610) synthesis. oup.comgenominfo.orgijper.orgsemanticscholar.org It catalyzes the hydroxylation of tyrosine to dopaquinone, a key step in the production of melanin. oup.comgenominfo.orgijper.orgsemanticscholar.org Inhibitors of tyrosinase are of interest for their potential to treat hyperpigmentation disorders. genominfo.orgijper.org this compound, isolated from the roots of Angelica keiskei, has been evaluated for its tyrosinase inhibitory activity. oup.comnih.govresearchgate.net In one study, this compound showed an IC50 value greater than 100 µM against tyrosinase. oup.comnih.gov Other compounds from Angelica keiskei, such as xanthoangelol and 4-hydroxyderricin, demonstrated lower IC50 values, indicating stronger inhibitory activity against tyrosinase compared to this compound in this specific evaluation. oup.comnih.gov

Interactive Table 1: Tyrosinase Inhibitory Activity of Compounds from Angelica keiskei

| Compound | IC50 (µM) | Source Plant Part |

| Xanthoangelol | 15.17 | Roots |

| 4-Hydroxyderricin | 60.14 | Roots |

| This compound | >100 | Roots |

Structure Activity Relationship Sar Studies

Influence of Ester Linkages and Hydroxyl Groups

Ester linkages and hydroxyl groups are common functional groups found in many natural products with significant biological activities researchgate.net. Their presence can profoundly influence a compound's physicochemical properties, such as polarity, solubility, and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion, as well as its ability to interact with biological macromolecules researchgate.netmdpi.com.

In the context of Laserpitin, which contains multiple ester linkages and hydroxyl groups ontosight.ai, these features are anticipated to play a crucial role in its biological profile. Hydroxyl groups, being polar, can participate in hydrogen bonding, a key interaction in molecular recognition and binding to biological targets researchgate.netmdpi.com. The number and position of hydroxyl groups can impact a compound's hydrophilicity and its ability to permeate biological membranes mdpi.com. Studies on other compounds have shown that increasing the number of hydroxyl groups can increase activity, particularly antioxidant activity mdpi.com. Conversely, ester linkages can influence lipophilicity and metabolic stability. Esterification of hydroxyl groups has been shown in some cases to enhance the biological activity of molecules researchgate.net.

While specific, detailed studies isolating the precise contribution of each individual ester linkage or hydroxyl group within the this compound structure through systematic modification and testing are not extensively detailed in the immediately available literature, the general principles of SAR suggest that their presence, position, and orientation are critical for this compound's interaction with its biological environment and its observed activities.

Impact of Functional Group Modifications on Bioactivity

Modifications to the functional groups within a molecule are a standard approach in SAR studies to probe their importance for biological activity gardp.orgresearchgate.net. By altering, removing, or masking specific functional groups, researchers can assess the impact on the compound's potency and efficacy against a particular biological target researchgate.net.

For daucane esters, a class of compounds that includes this compound, research has indicated that certain structural features significantly influence cytotoxic activity. Specifically, the β-orientation of an ester group at position C(2) has been shown to strongly enhance cytotoxic activity researchgate.net. Furthermore, the presence of α,β-unsaturated ketone ("enone") groups in the side chains of sesquiterpenes and sesquiterpene lactones is also associated with increased cytotoxicity towards tumor cells researchgate.net. This compound's structure, as a daucane derivative, contains ester groups, and the nature and position of these, as well as the potential presence of enone systems in its side chains (derived from 2-methylcrotonate units ontosight.ai), would be expected to contribute to its bioactivity based on these findings in related compounds researchgate.net.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can significantly influence the pharmacological profile of chiral compounds nih.gov. Many biological targets, such as enzymes, receptors, and transporters, are chiral and can interact differently with the various stereoisomers of a drug molecule nih.gov. This can lead to differences in binding affinity, metabolic rate, pharmacokinetic properties, and ultimately, the potency, selectivity, and toxicity of each stereoisomer nih.gov.

This compound, with its complex structure containing multiple chiral centers ontosight.ai, exists as different stereoisomers. While the general importance of stereochemistry in drug action is well-established nih.gov, specific research detailing how different stereoisomers of this compound might exhibit distinct pharmacological profiles is not extensively covered in the provided search results. The PubChem database lists both "this compound" (CID 5281524) and "d-Laserpitin" (CID 51396729) as distinct entries, suggesting the existence of different forms or isomers that have been cataloged nih.govnih.gov.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the binding affinity and understanding the nature of molecular interactions. Studies investigating the anti-diabetic activity of Laserpitium latifolium extract, which contains Laserpitin as a constituent, have employed molecular docking against key enzymes involved in glucose metabolism, namely alpha-amylase and alpha-glucosidase nih.govnih.govctdbase.orgscitoys.com. These studies aimed to identify compounds within the extract that exhibit inhibitory potential against these enzymes. While this compound is present in the extract, the specific binding affinities reported in some studies for alpha-amylase and alpha-glucosidase were for other identified compounds, such as a 2,4-Thiazolidinedione derivative and cycloartenol (B190886) acetate (B1210297), as well as the standard drug acarbose (B1664774) nih.govnih.govctdbase.orgscitoys.com.

This compound has also been investigated for its effect on mushroom tyrosinase activity in in vitro assays, with related in silico computational research conducted on tyrosinase modulators metabolomicsworkbench.org. Molecular docking is a common tool in such studies to explore the potential binding modes of compounds to the tyrosinase enzyme, which is involved in melanin (B1238610) production. However, specific molecular docking results, such as binding affinities (e.g., in kcal/mol) for this compound explicitly docked against tyrosinase, COX-II, EGFR, or TGF-βII, were not detailed in the provided search results. The application of docking to COX-II and EGFR has been demonstrated for other compound series in various studies.

Molecular Dynamics Simulations for Ligand-Target Stability

In Silico ADME Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational methods used to evaluate the pharmacokinetic properties of a compound, which are crucial for assessing its drug-likeness and potential for in vivo efficacy. These predictions help in the early stages of drug discovery to filter out compounds likely to have unfavorable pharmacokinetic profiles. In silico ADME predictions for this compound have indicated favorable pharmacokinetic properties. Specifically, these predictions suggested high oral absorption for this compound. Other studies on different compounds have also highlighted the importance of in silico ADME profiling in predicting properties such as moderate solubility and low potential for drug-drug interactions. The evaluation of ADME properties in silico can provide "warning flags" for potential toxicities and assist in planning for further in vitro and in vivo studies.

The in silico ADME predictions for this compound are summarized in the table below:

| Property | Prediction/Indication | Source |

| Pharmacokinetics | Favorable | |

| Oral Absorption | High |

Table 1: In Silico ADME Predictions for this compound

Research Gaps and Future Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Regulation

The precise biosynthetic pathway of Laserpitin and other pyranocoumarins in plants, particularly within the Apiaceae and Rutaceae families where they are predominantly found, is not yet fully understood. While the phenylpropanoid pathway is known to initiate coumarin (B35378) synthesis, the specific enzymes and genetic regulation involved in the subsequent steps leading to the formation of complex pyranocoumarins like this compound require further elucidation nih.govmdpi.com. Research is needed to identify the full suite of enzymes catalyzing these reactions and the genes encoding them. Understanding the genetic regulation of these biosynthetic pathways could potentially enable metabolic engineering approaches to enhance this compound production in host plants or heterologous systems nih.govnih.gov. Studies on other plant species and their secondary metabolites highlight the complexity of gene regulation in metabolic pathways, often involving pathway-specific transcriptional regulators nih.govnih.gov. Uncovering these mechanisms for this compound could pave the way for controlled biosynthesis.

Advanced Mechanistic Studies at the Molecular Level

While some studies have explored the biological activities of this compound and extracts containing it, the detailed molecular mechanisms underlying these effects are often not fully elucidated nih.govresearchgate.net. For instance, research into the anti-diabetic activity of Laserpitium latifolium extract has utilized computational docking studies to suggest potential protein targets, but in-depth experimental validation of these interactions and the downstream signaling pathways is needed researchgate.net. Similarly, while some coumarins have shown potential in modulating processes like angiogenesis and affecting the central nervous system, the precise molecular targets and pathways influenced by this compound require further investigation mdpi.com. Future research should focus on advanced mechanistic studies, including in vitro and in vivo experiments, to precisely define how this compound interacts with biological systems at the molecular level, identifying specific protein targets, enzyme inhibition or activation, and downstream cellular responses researchgate.netresearchgate.net.

Exploration of Synthetic Analogues with Enhanced Potency or Selectivity

The exploration of synthetic analogues of this compound represents a significant future direction for drug discovery and development. While natural this compound possesses interesting biological activities, the synthesis of modified structures could lead to compounds with enhanced potency, improved selectivity for specific targets, better pharmacokinetic properties, or reduced potential for off-target effects. Research into coumarin-based compounds has shown that structural modifications can significantly impact biological activity, including anti-angiogenic effects mdpi.com. Future studies should involve the rational design and synthesis of this compound analogues based on insights gained from mechanistic studies (Section 9.3). High-throughput screening and structure-activity relationship (SAR) studies of these synthetic compounds could identify lead candidates with optimized pharmacological profiles for specific therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.